molecular formula C11H13N3O2S B14151426 1-(Tetrahydro-1,1-dioxido-3-thienyl)-1H-indazol-6-amine CAS No. 938514-15-9

1-(Tetrahydro-1,1-dioxido-3-thienyl)-1H-indazol-6-amine

Cat. No.: B14151426
CAS No.: 938514-15-9
M. Wt: 251.31 g/mol
InChI Key: LCECMGIIPTUMDM-UHFFFAOYSA-N
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Description

1-(Tetrahydro-1,1-dioxido-3-thienyl)-1H-indazol-6-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydro-1,1-dioxido-3-thienyl group attached to an indazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-1,1-dioxido-3-thienyl)-1H-indazol-6-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-1,1-dioxido-3-thienyl)-1H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

1-(Tetrahydro-1,1-dioxido-3-thienyl)-1H-indazol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-1,1-dioxido-3-thienyl)-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tetrahydro-1,1-dioxido-3-thienyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • N-(Tetrahydro-1,1-dioxido-3-thienyl)glycine

Uniqueness

1-(Tetrahydro-1,1-dioxido-3-thienyl)-1H-indazol-6-amine is unique due to its specific indazole structure combined with the tetrahydro-1,1-dioxido-3-thienyl group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

CAS No.

938514-15-9

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)indazol-6-amine

InChI

InChI=1S/C11H13N3O2S/c12-9-2-1-8-6-13-14(11(8)5-9)10-3-4-17(15,16)7-10/h1-2,5-6,10H,3-4,7,12H2

InChI Key

LCECMGIIPTUMDM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=CC(=C3)N)C=N2

Origin of Product

United States

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